REACTION_CXSMILES
|
[Mg:1].[CH2:2]([O:4][CH:5]([OH:7])[CH3:6])[CH3:3]>>[CH2:2]([O:4][CH:5]([CH3:6])[O-:7])[CH3:3].[Mg+2:1].[CH2:2]([O:4][CH:5]([CH3:6])[O-:7])[CH3:3].[Mg:1] |f:2.3.4|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC([O-])C.[Mg+2].C(C)OC([O-])C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |